N-{4-[(benzylsulfonyl)amino]-2,5-dimethoxyphenyl}benzamide
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Overview
Description
N-{4-[(Benzylsulfonyl)amino]-2,5-dimethoxyphenyl}benzamide is a complex organic compound characterized by its unique structural features, including a benzylsulfonyl group, dimethoxyphenyl moiety, and benzamide functionality. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(benzylsulfonyl)amino]-2,5-dimethoxyphenyl}benzamide typically involves multiple steps:
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Formation of the Benzylsulfonyl Intermediate: : The initial step involves the sulfonylation of benzylamine with a sulfonyl chloride, such as benzylsulfonyl chloride, in the presence of a base like triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
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Coupling with 2,5-Dimethoxyaniline: : The benzylsulfonyl intermediate is then coupled with 2,5-dimethoxyaniline through a nucleophilic substitution reaction. This step often requires a catalyst, such as palladium on carbon, and is performed under an inert atmosphere to prevent oxidation.
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Formation of the Benzamide: : The final step involves the acylation of the coupled product with benzoyl chloride in the presence of a base, such as pyridine, to form the benzamide. This reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction of the benzylsulfonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of benzylamines.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can be performed using reagents like nitric acid or bromine, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, performed in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in solvents like tetrahydrofuran or ethanol.
Substitution: Nitric acid, bromine, often in the presence of catalysts like iron(III) chloride for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzylamines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-{4-[(Benzylsulfonyl)amino]-2,5-dimethoxyphenyl}benzamide has several applications in scientific research:
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Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
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Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of certain cancer cell lines.
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Medicine: : Potential use in drug development due to its ability to interact with biological targets. Research is ongoing to explore its efficacy and safety as a therapeutic agent.
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Industry: : Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism by which N-{4-[(benzylsulfonyl)amino]-2,5-dimethoxyphenyl}benzamide exerts its effects involves interactions with specific molecular targets. The benzylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dimethoxyphenyl moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The benzamide functionality can interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(Benzylsulfonyl)amino]-2,5-dimethoxyphenyl}acetamide: Similar structure but with an acetamide group instead of a benzamide. It may exhibit different biological activities and reactivity.
N-{4-[(Benzylsulfonyl)amino]-2,5-dimethoxyphenyl}methanesulfonamide: Contains a methanesulfonamide group, which can alter its chemical properties and applications.
Uniqueness
N-{4-[(Benzylsulfonyl)amino]-2,5-dimethoxyphenyl}benzamide is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of both benzylsulfonyl and benzamide groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C22H22N2O5S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-(benzylsulfonylamino)-2,5-dimethoxyphenyl]benzamide |
InChI |
InChI=1S/C22H22N2O5S/c1-28-20-14-19(24-30(26,27)15-16-9-5-3-6-10-16)21(29-2)13-18(20)23-22(25)17-11-7-4-8-12-17/h3-14,24H,15H2,1-2H3,(H,23,25) |
InChI Key |
CNZFSLFFXWOPBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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